endo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride endo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride
Brand Name: Vulcanchem
CAS No.: 240401-16-5
VCID: VC5928764
InChI: InChI=1S/C8H15NO.ClH/c10-8-4-6-2-1-3-7(5-8)9-6;/h6-10H,1-5H2;1H/t6-,7+,8?;
SMILES: C1CC2CC(CC(C1)N2)O.Cl
Molecular Formula: C8H16ClNO
Molecular Weight: 177.67

endo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride

CAS No.: 240401-16-5

Cat. No.: VC5928764

Molecular Formula: C8H16ClNO

Molecular Weight: 177.67

* For research use only. Not for human or veterinary use.

endo-9-Azabicyclo[3.3.1]nonan-3-ol hydrochloride - 240401-16-5

Specification

CAS No. 240401-16-5
Molecular Formula C8H16ClNO
Molecular Weight 177.67
IUPAC Name (1S,5R)-9-azabicyclo[3.3.1]nonan-3-ol;hydrochloride
Standard InChI InChI=1S/C8H15NO.ClH/c10-8-4-6-2-1-3-7(5-8)9-6;/h6-10H,1-5H2;1H/t6-,7+,8?;
Standard InChI Key DHCPGMAVRSKIFC-OQBUZWGDSA-N
SMILES C1CC2CC(CC(C1)N2)O.Cl

Introduction

Chemical Identity and Structural Features

Endo-9-azabicyclo[3.3.1]nonan-3-ol hydrochloride belongs to the class of azabicyclic compounds, which are distinguished by their fused ring systems containing nitrogen. The compound’s IUPAC name, (3-endo)-9-azabicyclo[3.3.1]nonan-3-ol hydrochloride, reflects its stereochemistry, with the hydroxyl group occupying an endo position relative to the bicyclic framework . The hydrochloride salt enhances its stability and solubility, making it suitable for laboratory and industrial use.

Molecular and Structural Data

PropertyValueSource
CAS Number240401-16-5
Molecular FormulaC₈H₁₆ClNO
Molecular Weight177.67 g/mol
Purity≥97%
Storage RecommendationsRoom temperature, dry

The bicyclo[3.3.1]nonane system imposes conformational rigidity, which is critical for its interactions in biological systems and synthetic applications. The nitrogen atom at position 9 participates in hydrogen bonding and coordination chemistry, while the hydroxyl group at position 3 contributes to polarity and reactivity .

Synthesis and Production

Laboratory-Scale Synthesis

While detailed synthetic protocols are proprietary, the preparation of endo-9-azabicyclo[3.3.1]nonan-3-ol hydrochloride typically involves the reduction of a ketone precursor, such as 9-azabicyclo[3.3.1]nonan-3-one. Hydrogenation in the presence of transition metal catalysts (e.g., ruthenium) is a common method to achieve stereoselective reduction, yielding the endo-alcohol configuration . Subsequent treatment with hydrochloric acid generates the hydrochloride salt, which is isolated via crystallization.

Industrial Production

Industrial-scale synthesis prioritizes cost efficiency and yield optimization. Large reactors facilitate batch processing, with stringent control over reaction parameters (temperature, pressure, catalyst loading) to ensure consistency. Post-synthesis purification steps, including recrystallization and chromatography, are employed to meet the ≥97% purity standard required for research and commercial use .

Chemical Properties and Reactivity

Physical Properties

The compound is a white crystalline solid with moderate solubility in polar solvents like ethanol and dimethyl sulfoxide (DMSO). Its hydrochloride salt form improves aqueous solubility, facilitating use in biological assays .

Reactivity Profile

  • Oxidation: The hydroxyl group can be oxidized to a ketone using agents like pyridinium chlorochromate (PCC), though this reactivity is seldom exploited due to the compound’s primary role as an intermediate.

  • Reduction: Further reduction of the bicyclic framework is possible but rarely required.

  • Substitution: The hydroxyl group may undergo substitution reactions under acidic or basic conditions, enabling functionalization for downstream applications .

Applications in Scientific Research

Pharmaceutical Intermediate

The compound’s rigid structure mimics bioactive alkaloids, making it a valuable scaffold in drug discovery. It has been investigated as a precursor to neuromodulators and receptor ligands, though specific therapeutic targets remain undisclosed in publicly available literature .

Agrochemical Development

In industrial chemistry, endo-9-azabicyclo[3.3.1]nonan-3-ol hydrochloride serves as a building block for herbicides and pesticides. Its nitrogen-containing framework interacts with enzymatic targets in pests, though detailed mechanisms are proprietary .

Comparative Analysis with Structural Analogs

CompoundKey DifferencesPotential Applications
9-Benzyl-9-azabicyclo[3.3.1]nonaneBenzyl substitution at N9Catalysis, ligand synthesis
9-Azabicyclo[3.3.1]nonan-3-oneKetone at C3 instead of hydroxylReduction studies

The hydroxyl group in endo-9-azabicyclo[3.3.1]nonan-3-ol hydrochloride confers distinct polarity and hydrogen-bonding capacity, enhancing its utility in aqueous-phase reactions compared to non-polar analogs .

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